Sovilnesib Sovilnesib Sovilnesib is an orally bioavailable, small-molecule inhibitor of the human kinesin-like protein KIF18A, with potential antineoplastic activity. Upon oral administration, sovilnesib selectively inhibits the activity of KIF18A. This may result in multipolar cell division and inhibit tumor cell proliferation. KIF18A, a mitotic kinesin-8 motor protein, plays an important role in the regulation of chromosome positioning during cell division and is overexpressed in certain cancers. Certain cancer cells with chromosomal instability (CIN) features depend on KIF18A activity for bipolar spindle integrity and cell proliferation.
Brand Name: Vulcanchem
CAS No.: 2410796-79-9
VCID: VC14562407
InChI: InChI=1S/C26H34F2N6O4S/c1-18-16-22(31-24(29-18)34-12-8-26(27,28)9-13-34)30-23(36)20-3-2-19(32-39(37,38)15-14-35)17-21(20)33-10-6-25(4-5-25)7-11-33/h2-3,16-17,32,35H,4-15H2,1H3,(H,29,30,31,36)
SMILES:
Molecular Formula: C26H34F2N6O4S
Molecular Weight: 564.6 g/mol

Sovilnesib

CAS No.: 2410796-79-9

Cat. No.: VC14562407

Molecular Formula: C26H34F2N6O4S

Molecular Weight: 564.6 g/mol

* For research use only. Not for human or veterinary use.

Sovilnesib - 2410796-79-9

Specification

CAS No. 2410796-79-9
Molecular Formula C26H34F2N6O4S
Molecular Weight 564.6 g/mol
IUPAC Name 2-(6-azaspiro[2.5]octan-6-yl)-N-[2-(4,4-difluoropiperidin-1-yl)-6-methylpyrimidin-4-yl]-4-(2-hydroxyethylsulfonylamino)benzamide
Standard InChI InChI=1S/C26H34F2N6O4S/c1-18-16-22(31-24(29-18)34-12-8-26(27,28)9-13-34)30-23(36)20-3-2-19(32-39(37,38)15-14-35)17-21(20)33-10-6-25(4-5-25)7-11-33/h2-3,16-17,32,35H,4-15H2,1H3,(H,29,30,31,36)
Standard InChI Key KBDGEJDIHZDPHN-UHFFFAOYSA-N
Canonical SMILES CC1=CC(=NC(=N1)N2CCC(CC2)(F)F)NC(=O)C3=C(C=C(C=C3)NS(=O)(=O)CCO)N4CCC5(CC5)CC4

Introduction

Chemical and Structural Characteristics of Sovilnesib

Molecular Architecture

Sovilnesib’s chemical identity is defined by its IUPAC name:
2-(6-azaspiro[2.5]octan-6-yl)-N-[2-(4,4-difluoropiperidin-1-yl)-6-methylpyrimidin-4-yl]-4-(2-hydroxyethylsulfonylamino)benzamide2\text{-(6-azaspiro[2.5]octan-6-yl)-}N\text{-[2-(4,4-difluoropiperidin-1-yl)-6-methylpyrimidin-4-yl]-4-(2-hydroxyethylsulfonylamino)benzamide} . The compound features a benzamide core linked to a difluoropiperidine-substituted pyrimidine ring and a spirocyclic amine moiety (Figure 1). Its three-dimensional conformation enables selective interaction with KIF18A’s motor domain, as evidenced by computational modeling .

Table 1: Key Molecular Properties of Sovilnesib

PropertyValueSource
Molecular FormulaC26H34F2N6O4S\text{C}_{26}\text{H}_{34}\text{F}_{2}\text{N}_{6}\text{O}_{4}\text{S}
Molecular Weight564.65 g/mol
SMILES NotationCC1=CC(=NC(=N1)N2CCC(CC2)(F)F)NC(=O)C3=C(C=C(C=C3)NS(=O)(=O)CCO)N4CCC5(CC5)CC4
Topological Polar Surface Area127.76 Ų
LogP3.39

Mechanism of Action: Targeting Mitotic Kinesins

KIF18A in Chromosomal Stability

KIF18A, a mitotic kinesin-8 motor protein, ensures proper chromosome alignment during metaphase by regulating microtubule dynamics . CIN-positive cancers overexpress KIF18A to tolerate ongoing chromosomal segregation errors, creating a therapeutic vulnerability . Sovilnesib binds to KIF18A’s ATP-binding pocket, inhibiting its motor activity and inducing multipolar spindle formation (Figure 2) . This synthetic lethality selectively kills CIN-high cells while sparing normal tissues .

Preclinical Efficacy

In vitro studies demonstrate Sovilnesib’s nanomolar potency against ovarian and breast cancer cell lines (IC₅₀ = 12–45 nM) . Xenograft models of high-grade serous ovarian cancer (HGSOC) showed tumor regression at oral doses of 50 mg/kg/day, with no significant weight loss in treated animals . Mechanistically, treated tumors exhibited increased aneuploidy and apoptosis, validating KIF18A’s role as a cancer-specific dependency .

Clinical Development and Trial Data

Phase Ib Trial in Ovarian Cancer

Volastra Therapeutics’ randomized Phase Ib trial (NCT06084416) evaluates Sovilnesib in platinum-resistant HGSOC . Key objectives include:

  • Determining the recommended Phase II dose (RP2D) through pharmacokinetic/pharmacodynamic modeling

  • Assessing objective response rate (ORR) per RECIST v1.1

  • Correlating CIN biomarkers with clinical outcomes

As of April 2025, preliminary data from the 150 mg cohort show a disease control rate of 42%, with manageable adverse events (Table 2) .

Table 2: Adverse Event Profile (Grade ≥3)

EventIncidence (n=24)Management Strategy
Neutropenia29%Dose reduction
Fatigue17%Supportive care
Transaminase elevation12%Monitoring

Comparative Development with VLS-1488

Volastra’s parallel development of Sovilnesib and VLS-1488, a second-generation KIF18A inhibitor, aims to identify the optimal clinical candidate . While Sovilnesib has a longer half-life (t₁/₂ = 14 hr), VLS-1488 exhibits superior blood-brain barrier penetration, suggesting utility in CNS malignancies .

Future Directions and Challenges

Biomarker-Driven Patient Selection

Ongoing efforts focus on identifying predictive biomarkers, such as:

  • Centrosome amplification scores from circulating tumor DNA

  • Multipolar mitoses in liquid biopsies

  • Transcriptomic signatures of KIF18A dependency

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator